molecular formula C14H21NO4Si B176566 (S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one CAS No. 174092-78-5

(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one

Cat. No. B176566
M. Wt: 295.41 g/mol
InChI Key: LDHXQUYWUFVOBW-AWEZNQCLSA-N
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Description

The compound is a pyridinone derivative, which is a class of compounds that contain a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms, and a ketone group. Pyridinones are known for their wide range of biological activities .


Molecular Structure Analysis

The compound contains a pyridinone ring, which is a heterocyclic ring structure. It also has a trimethylsilanyl group attached, which could influence its reactivity and physical properties .


Chemical Reactions Analysis

Pyridinone derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo various organic reactions such as substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyridinones are generally polar due to the presence of the carbonyl group, and they can form hydrogen bonds .

Safety And Hazards

The safety and hazards of the compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Pyridinone derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthetic methods, new derivatives, and new applications in medicine and other fields .

properties

IUPAC Name

(4S)-4-ethyl-4-hydroxy-8-methoxy-6-trimethylsilyl-1H-pyrano[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4Si/c1-6-14(17)10-7-11(20(3,4)5)15-12(18-2)9(10)8-19-13(14)16/h7,17H,6,8H2,1-5H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHXQUYWUFVOBW-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC(=NC(=C2COC1=O)OC)[Si](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=CC(=NC(=C2COC1=O)OC)[Si](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one

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